

Spectroscopic data of 2-Amino-2'-chlorobenzophenone (NMR, IR, MS)

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Compound of Interest

Compound Name: 2-Amino-2'-chlorobenzophenone

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An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Amino-2'-chlorobenzophenone

This guide provides a comprehensive analysis of the spectroscopic data for **2-Amino-2'-chlorobenzophenone** (CAS No. 2894-45-3), a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with field-proven insights into spectroscopic analysis. We will explore the structural elucidation of this molecule through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

To provide a robust analytical framework, this guide presents a detailed examination of the spectroscopic data for the closely related, well-documented isomer, 2-Amino-5-chlorobenzophenone (CAS No. 719-59-5). Following each analysis, we will provide expert commentary on the predicted spectral differences for the target molecule, **2-Amino-2'-chlorobenzophenone**, based on fundamental principles of chemical structure and spectroscopy.

Molecular Structure and Analytical Logic

The core of spectroscopic analysis lies in understanding how a molecule's unique structure interacts with different forms of energy. The positioning of the amino (-NH₂), chloro (-Cl), and carbonyl (C=O) functional groups on the benzophenone framework dictates the electronic environment of each atom, giving rise to a distinct spectroscopic fingerprint.

The key structural difference between our primary reference compound (2-Amino-5-chlorobenzophenone) and our target compound (**2-Amino-2'-chlorobenzophenone**) is the location of the chlorine atom. This seemingly minor change significantly alters the molecule's symmetry and the electronic interactions between the two aromatic rings, which will be evident in their respective spectra.



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Caption: Molecular structures of the reference and target compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of ^1H and ^{13}C nuclei, we can map out atomic connectivity and deduce the electronic environment of each atom.

Experimental Protocol: NMR Analysis

The goal of the NMR experiment is to obtain a high-resolution spectrum where signals are sharp and accurately integrated. The choice of solvent and acquisition parameters is critical.

- Sample Preparation:
 - Weigh approximately 10-20 mg of the benzophenone sample.
 - Dissolve the sample in ~0.6 mL of a deuterated solvent, typically deuterated chloroform (CDCl_3), which is effective for this class of compounds and has a well-defined residual solvent peak[1]. The deuterium (^2H) is not detected in ^1H NMR, thus preventing solvent signals from overwhelming the analyte peaks[1].
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm)[2].
 - Transfer the solution to a 5 mm NMR tube.
- Data Acquisition (^1H NMR):
 - Acquire the spectrum on a 400 MHz (or higher) spectrometer.
 - Key parameters include a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, a relaxation delay (e.g., 2-5 seconds) to ensure full magnetization recovery for accurate integration, and a spectral width that encompasses all expected proton signals (typically 0-12 ppm for organic molecules)[2].
- Data Acquisition (^{13}C NMR):
 - Acquire the spectrum on the same instrument, typically at a frequency of 100 MHz.

- Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom[3].
- A larger number of scans is required due to the low natural abundance of ^{13}C (1.1%)[3].

^1H NMR Spectral Data (Reference: 2-Amino-5-chlorobenzophenone)

The ^1H NMR spectrum of 2-amino-5-chlorobenzophenone shows distinct signals for the amino protons and the aromatic protons on both rings. The integration of these signals corresponds to the number of protons giving rise to them.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment (Ring)
~7.5 - 7.3	Multiplet	5H	Protons on unsubstituted Ring B
~7.2	Doublet of doublets	1H	H-4 (Ring A)
~6.7	Doublet	1H	H-6 (Ring A)
~6.1	Broad singlet	2H	-NH ₂ protons

Note: Data synthesized from typical values for this compound class.

Interpretation:

- The five protons on the unsubstituted phenyl ring (Ring B) are electronically similar and appear as a complex multiplet in the downfield region (7.3-7.5 ppm).
- The protons on Ring A are more shielded due to the electron-donating amino group and appear further upfield. Their distinct splitting patterns arise from coupling to adjacent protons.
- The amino protons often appear as a broad signal due to quadrupole broadening and potential hydrogen exchange.

Expert Insights: Predicted ^1H NMR Spectrum of 2-Amino-2'-chlorobenzophenone

Moving the chlorine to the 2'-position on Ring B dramatically alters the spectrum:

- Loss of Symmetry in Ring B: The protons on Ring B are no longer equivalent. Instead of one complex multiplet for 5H, we would expect four distinct signals in the aromatic region, each integrating to 1H. These signals would likely be complex multiplets (doublets of doublets or triplets) due to ortho- and meta-coupling.
- Downfield Shift of Ring A Protons: The 2'-chloro substituent will exert an electron-withdrawing inductive effect and may force the rings to twist out of planarity to a greater degree. This altered conformation and electronic environment would likely shift the signals for the protons on Ring A slightly.
- Complex Aromatic Region: The entire aromatic region (likely ~6.6-7.8 ppm) would become more complex and spread out, with eight distinct signals for the eight aromatic protons, providing a clear way to distinguish it from the 5-chloro isomer.

^{13}C NMR Spectral Data (Reference: 2-Amino-5-chlorobenzophenone)

The proton-decoupled ^{13}C NMR spectrum shows a single peak for each unique carbon atom.

Chemical Shift (δ , ppm)	Assignment (Ring A: Amino-Substituted, Ring B: Phenyl)
~197	C=O (Carbonyl)
~149	C-2 (C-NH ₂)
~138	C-1' (ipso-C of Ring B)
~133-128	Aromatic carbons of Ring B
~135, 130, 119, 118	Aromatic carbons of Ring A
~123	C-5 (C-Cl)

Note: Data synthesized from typical values for this compound class and database entries for 2-Amino-5-chlorobenzophenone.[\[4\]](#)[\[5\]](#)

Interpretation:

- The carbonyl carbon is the most deshielded, appearing far downfield (~197 ppm).
- The carbon attached to the amino group (C-2) is also significantly downfield.
- The remaining aromatic carbons appear in the typical range of 118-140 ppm.

Expert Insights: Predicted ^{13}C NMR Spectrum of 2-Amino-2'-chlorobenzophenone

- Increased Number of Signals: The key difference is the number of signals. In the 5-chloro isomer, Ring B has planes of symmetry leading to fewer than 6 signals. For **2-Amino-2'-chlorobenzophenone**, both rings are unsymmetrically substituted relative to their attachment point. Therefore, we would predict to see a full complement of 13 distinct carbon signals: one for the carbonyl, six for Ring A, and six for Ring B.
- Shift of C-2': The carbon directly bonded to the chlorine atom in Ring B (C-2') would be clearly identifiable, likely in the 130-135 ppm region.
- Carbonyl Shift: The steric and electronic influence of the ortho-chloro group could cause a slight shift (either upfield or downfield) of the carbonyl (C=O) signal compared to the 5-chloro isomer.

Infrared (IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of specific bonds. It is an excellent technique for identifying functional groups.

Experimental Protocol: FT-IR Analysis (KBr Pellet Method)

The KBr pellet method is a standard technique for analyzing solid samples. The principle is to disperse the solid analyte in an IR-transparent matrix (potassium bromide) to create an

optically clear disc.

- Material Preparation:

- Use spectroscopy-grade KBr, which must be kept scrupulously dry, often by heating in an oven and cooling in a desiccator. Moisture is a significant interferent, showing strong, broad absorptions around 3400 cm^{-1} and 1630 cm^{-1} ^[6].
- Grind 1-2 mg of the **2-Amino-2'-chlorobenzophenone** sample to a very fine powder using an agate mortar and pestle.

- Mixing:

- Add approximately 200-300 mg of the dry KBr powder to the ground sample.
- Gently but thoroughly mix the sample and KBr to ensure a homogenous dispersion^[7]. The ideal sample concentration is 0.2-1% by weight^[7].

- Pellet Formation:

- Transfer the mixture to a pellet die.
- Place the die in a hydraulic press and apply 8-10 metric tons of pressure for 1-2 minutes^{[4][6]}. This "cold-flows" the KBr into a transparent or translucent solid pellet.

- Data Acquisition:

- Place the pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically over the range of $4000\text{-}400\text{ cm}^{-1}$.

IR Spectral Data (Reference: 2-Amino-5-chlorobenzophenone)

The IR spectrum is dominated by absorptions from the amino, carbonyl, and aromatic groups.

Frequency (cm ⁻¹)	Intensity	Assignment
3418, 3314	Strong	N-H asymmetric and symmetric stretching of -NH ₂ group
~3060	Medium	Aromatic C-H stretching
~1625	Strong, Sharp	C=O (carbonyl) stretching, likely lowered by conjugation and H-bonding
~1590, 1480	Medium-Strong	Aromatic C=C ring stretching
~1250	Medium	Aromatic C-N stretching
~750	Strong	C-Cl stretching
~820, 700	Strong	Aromatic C-H out-of-plane bending

Note: Data from published analysis of 2-Amino-5-chlorobenzophenone.[\[8\]](#)

Interpretation:

- The two distinct peaks above 3300 cm⁻¹ are characteristic of a primary amine (-NH₂).[\[8\]](#)
- The strong carbonyl (C=O) peak is a defining feature of the benzophenone core. Its frequency is lower than a typical ketone (~1715 cm⁻¹) due to conjugation with the aromatic rings and potential intramolecular hydrogen bonding with the nearby amino group.
- The region between 1400-1600 cm⁻¹ confirms the presence of aromatic rings.

Expert Insights: Predicted IR Spectrum of 2-Amino-2'-chlorobenzophenone

The IR spectra of the two isomers are expected to be very similar, as they possess the same functional groups. The primary vibrations (N-H, C=O, aromatic C=C stretches) will occur in nearly identical regions. Minor shifts in the frequency of the C=O stretch might occur due to subtle changes in conformation and electronic effects. The most significant difference would

likely be found in the "fingerprint region" (below 1000 cm^{-1}), where the patterns of C-H out-of-plane bending vibrations would differ due to the different substitution patterns on the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In electron ionization (EI) MS, the molecule is bombarded with high-energy electrons, causing it to ionize and break apart into characteristic fragment ions.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile and thermally stable compounds like benzophenones. The GC separates the analyte from any impurities before it enters the mass spectrometer.

- **Sample Preparation:** Prepare a dilute solution of the sample in a volatile organic solvent like dichloromethane or ethyl acetate.
- **Gas Chromatography:**
 - Inject a small volume (e.g., $1\text{ }\mu\text{L}$) of the solution into the GC.
 - Use a capillary column (e.g., HP-5MS) suitable for separating aromatic compounds[9][10].
 - A temperature program is used to ramp the oven temperature, ensuring the compound elutes as a sharp peak.
- **Mass Spectrometry:**
 - The carrier gas (usually helium) transports the eluted compound from the GC column into the ion source of the mass spectrometer.
 - Electron Ionization (EI) at a standard energy of 70 eV is used to generate ions[10].
 - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their relative abundance.

MS Spectral Data (Reference: 2-Amino-5-chlorobenzophenone)

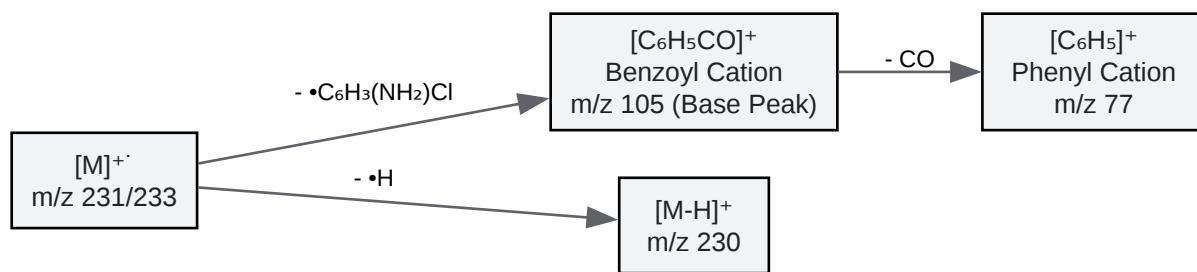
The mass spectrum provides the molecular weight and key structural fragments. The presence of chlorine is indicated by a characteristic M+2 isotopic peak.

m/z (Mass/Charge)	Relative Intensity	Assignment
231/233	High	Molecular Ion $[M]^+$ and $[M+2]^+$ (due to $^{35}\text{Cl}/^{37}\text{Cl}$ isotopes in ~3:1 ratio)
230	High	$[\text{M}-\text{H}]^+$
151	Medium	$[\text{M} - \text{C}_6\text{H}_5\text{CO}]^+$ or $[\text{M} - \text{C}_7\text{H}_4\text{Cl}]^+$ (loss of benzoyl or chlorophenyl radical)
105	Base Peak	$[\text{C}_6\text{H}_5\text{CO}]^+$ (Benzoyl cation)
77	High	$[\text{C}_6\text{H}_5]^+$ (Phenyl cation)

Note: Data synthesized from NIST and PubChem database entries for 2-Amino-5-chlorobenzophenone.[\[4\]](#)[\[10\]](#)

Interpretation:

- The molecular ion peak at m/z 231 confirms the molecular weight (for the ^{35}Cl isotope). The peak at m/z 233, with roughly one-third the intensity, is the definitive signature of a single chlorine atom.
- The most stable fragment, and thus the base peak, is the benzoyl cation (m/z 105). This indicates that cleavage of the bond between the carbonyl carbon and the substituted ring is a favored fragmentation pathway.
- The loss of a hydrogen atom to give the m/z 230 peak is also a prominent feature for aromatic compounds[\[11\]](#).

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Caption: Key fragmentation pathway for 2-Amino-5-chlorobenzophenone.

Expert Insights: Predicted MS Spectrum of 2-Amino-2'-chlorobenzophenone

The mass spectrum of **2-Amino-2'-chlorobenzophenone** is expected to be very similar, if not identical, to its 5-chloro isomer in terms of the major ions observed.

- Molecular Ion: The molecular weight is identical, so the molecular ion cluster will appear at m/z 231/233.
- Major Fragments: Since the same bonds are present, the primary fragmentation pathways will be conserved. The molecule will still readily form the highly stable benzoyl cation (m/z 105) and the phenyl cation (m/z 77). It will also likely form a chlorobenzoyl cation (m/z 139/141). The relative intensities of these fragments might vary slightly due to subtle electronic or steric differences affecting bond strengths, but the overall pattern should be highly comparable. The primary diagnostic utility of MS in this case is to confirm the molecular weight and the presence of one chlorine atom, rather than to distinguish between the positional isomers.

Conclusion

The comprehensive spectroscopic analysis of **2-Amino-2'-chlorobenzophenone** relies on a multi-technique approach. While direct spectral data can be found in proprietary databases like SpectraBase[12], a robust understanding can be built by analyzing closely related isomers and predicting the spectral changes based on well-established chemical principles.

- NMR spectroscopy is the most definitive technique for distinguishing between the 2'-chloro and 5-chloro isomers, with the former expected to show 13 unique signals in the ^{13}C spectrum and a more complex, fully resolved set of 8 signals in the aromatic region of the ^1H spectrum.
- IR spectroscopy confirms the presence of key functional groups (amine, carbonyl, aromatic rings) but is less effective at differentiating between these specific positional isomers.
- Mass spectrometry unequivocally confirms the molecular weight (231.68 g/mol) and the presence of a single chlorine atom, though the fragmentation patterns of the isomers are predicted to be nearly identical.

This guide provides the foundational knowledge and analytical workflow for researchers to confidently identify and characterize **2-Amino-2'-chlorobenzophenone**, ensuring the integrity and purity of this important chemical building block.

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- To cite this document: BenchChem. [Spectroscopic data of 2-Amino-2'-chlorobenzophenone (NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1596434#spectroscopic-data-of-2-amino-2-chlorobenzophenone-nmr-ir-ms]

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